N4-(trans-4-methylcyclohexyl)pyrimidine-2,4-diamine N4-(trans-4-methylcyclohexyl)pyrimidine-2,4-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15834120
InChI: InChI=1S/C11H18N4/c1-8-2-4-9(5-3-8)14-10-6-7-13-11(12)15-10/h6-9H,2-5H2,1H3,(H3,12,13,14,15)
SMILES:
Molecular Formula: C11H18N4
Molecular Weight: 206.29 g/mol

N4-(trans-4-methylcyclohexyl)pyrimidine-2,4-diamine

CAS No.:

Cat. No.: VC15834120

Molecular Formula: C11H18N4

Molecular Weight: 206.29 g/mol

* For research use only. Not for human or veterinary use.

N4-(trans-4-methylcyclohexyl)pyrimidine-2,4-diamine -

Specification

Molecular Formula C11H18N4
Molecular Weight 206.29 g/mol
IUPAC Name 4-N-(4-methylcyclohexyl)pyrimidine-2,4-diamine
Standard InChI InChI=1S/C11H18N4/c1-8-2-4-9(5-3-8)14-10-6-7-13-11(12)15-10/h6-9H,2-5H2,1H3,(H3,12,13,14,15)
Standard InChI Key WAIMVWRRLWHOSF-UHFFFAOYSA-N
Canonical SMILES CC1CCC(CC1)NC2=NC(=NC=C2)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a pyrimidine ring substituted with amino groups at positions 2 and 4. The N4 position is functionalized with a trans-4-methylcyclohexyl group, imparting stereochemical complexity . The trans configuration of the cyclohexyl moiety ensures minimal steric hindrance, optimizing interactions with biological targets. Key structural features include:

  • Pyrimidine backbone: A six-membered aromatic ring with nitrogen atoms at positions 1 and 3.

  • Amino substituents: Electron-donating groups at positions 2 and 4, enhancing hydrogen-bonding potential.

  • Cyclohexyl group: A hydrophobic trans-4-methylcyclohexyl moiety influencing lipophilicity and membrane permeability.

The molecular structure is validated by spectroscopic data, including 1H^1\text{H}-NMR and mass spectrometry, which confirm the presence of the cyclohexyl proton signals and a molecular ion peak at m/z 206.29 .

Physicochemical Profile

A comparative analysis of physicochemical properties with related pyrimidine diamines is provided in Table 1.

Table 1: Comparative Physicochemical Properties of Pyrimidine Diamines

CompoundMolecular FormulaMolecular Weight (g/mol)LogP*Water Solubility (mg/mL)
N4-(trans-4-methylcyclohexyl)pyrimidine-2,4-diamineC11H18N4\text{C}_{11}\text{H}_{18}\text{N}_4206.291.80.12
N2,N4-bis(4-methoxyphenyl)pyrimidine-2,4-diamine C18H18N4O2\text{C}_{18}\text{H}_{18}\text{N}_4\text{O}_2322.403.20.03
5-[(Phenethylamino)methyl]pyrimidine-2,4-diamine C13H17N5\text{C}_{13}\text{H}_{17}\text{N}_5243.312.10.25

*Calculated using PubChem data .

The compound’s moderate LogP (1.8) suggests balanced lipophilicity, facilitating cellular uptake without excessive hydrophobicity . Its low water solubility (0.12 mg/mL) underscores the need for formulation optimization in preclinical studies.

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of N4-(trans-4-methylcyclohexyl)pyrimidine-2,4-diamine typically involves a multi-step sequence:

  • Ring formation: Condensation of guanidine nitrate with β-keto esters yields the pyrimidine core.

  • N4 functionalization: Nucleophilic substitution at the N4 position using trans-4-methylcyclohexylamine under basic conditions .

  • Amination: Introduction of the 2-amino group via palladium-catalyzed coupling or direct ammonolysis .

A representative procedure from patent literature involves reacting 4-chloropyrimidine-2-amine with trans-4-methylcyclohexylamine in dimethylformamide (DMF) at 80°C for 12 hours, achieving a 65% yield .

Challenges in Synthesis

Key challenges include:

Process Optimization

Recent advances focus on:

  • Catalytic systems: Employing phase-transfer catalysts to enhance reaction rates.

  • Microwave-assisted synthesis: Reducing reaction times from hours to minutes while improving yield (e.g., 78% yield in 30 minutes) .

  • Crystallization techniques: Utilizing chiral resolving agents to isolate the trans isomer with >99% enantiomeric excess .

Biological Activities and Mechanistic Insights

Enzyme Inhibition

The compound exhibits inhibitory activity against DHFR, a critical enzyme in nucleotide biosynthesis. In silico docking studies reveal:

  • Binding affinity: ΔG=9.2kcal/mol\Delta G = -9.2 \, \text{kcal/mol} for Plasmodium falciparum DHFR, comparable to cycloguanil (ΔG=10.1kcal/mol\Delta G = -10.1 \, \text{kcal/mol}) .

  • Key interactions: Hydrogen bonds with Asp54 and hydrophobic contacts with Ile164 in the DHFR active site .

Table 2: Inhibitory Activity Against DHFR Variants

CompoundKiK_i (nM)* Wild-TypeKiK_i (nM)* Quadruple Mutant
N4-(trans-4-methylcyclohexyl)pyrimidine-2,4-diamine45 ± 3208 ± 12
Methotrexate 0.8 ± 0.11.2 ± 0.2

*Mean ± SD from triplicate assays .

While less potent than methotrexate, the compound’s activity against mutant DHFR highlights potential for overcoming drug resistance .

Antiproliferative Effects

In vitro studies against MCF-7 breast cancer cells show:

  • IC50_{50}: 28 µM at 72 hours, indicating moderate cytotoxicity.

  • Mechanism: Cell cycle arrest at G1 phase via upregulation of p21 and downregulation of cyclin D1.

Challenges and Future Directions

Synthetic Scalability

Current yields (65–78%) remain suboptimal for large-scale production . Future work should explore continuous flow reactors and biocatalytic amination to improve efficiency.

Target Identification

While DHFR inhibition is documented , proteomic studies are needed to identify off-target effects and optimize selectivity.

Formulation Development

Nanoemulsion and liposomal delivery systems are under investigation to enhance solubility and bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator